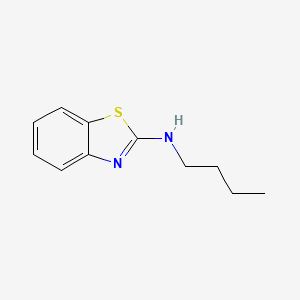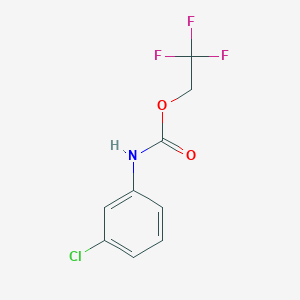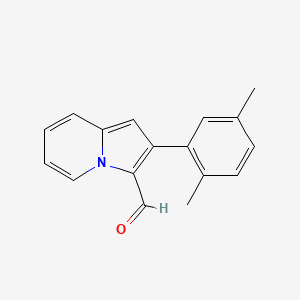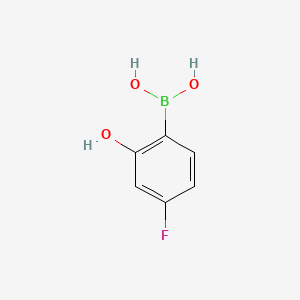
4-Fluoro-2-hydroxyphenylboronic acid
Vue d'ensemble
Description
4-Fluoro-2-hydroxyphenylboronic acid is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been synthesized and investigated for various applications, including as catalysts in organic synthesis, potential building blocks for silicon-containing drugs, and antifungal agents. The presence of a fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of these compounds, making them valuable in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related fluorinated phenylboronic acids typically involves the use of halogenated benzene derivatives, organolithium reagents, and borate esters. For instance, 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids were synthesized using a multi-step reaction involving n-butyllithium and tributyl borate, with optimized reaction conditions to improve yields . Similarly, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid demonstrates the use of halogenated pyridyl compounds in the preparation of boronic acids, which can then be used in further coupling reactions .
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group and a fluorine substituent on the aromatic ring. Single-crystal X-ray diffraction studies have been used to characterize the structure of these compounds, revealing diverse solid-state molecular structures influenced by the position and nature of the substituents . Tautomeric equilibria between the boronic acid form and the corresponding benzoxaborole form have been observed, which can have implications for their reactivity and biological activity .
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in various chemical reactions, including Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity of the boronic acid group and the selectivity of the coupling reaction . Additionally, the tautomeric equilibrium between the boronic acid and benzoxaborole forms can affect the outcome of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylboronic acids are influenced by the presence of the fluorine atom, which can affect the acidity (pKa) of the boronic acid group and the overall stability of the compound. NMR spectroscopy, including 1H, 13C, and 19F, has been used to study these compounds, providing insights into their electronic structure and tautomeric behavior . The antifungal activity of these compounds has also been evaluated, with some showing promising results against various fungal strains .
Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : 4-Fluoro-2-hydroxyphenylboronic acid is used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : This reaction typically involves a palladium catalyst and occurs under basic conditions. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination .
- Results : The outcome is the formation of carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates
-
Coupling Reactions with Iodonium Salts
-
Coupling Reactions with Iodanes
-
Making Novel Biologically Active Terphenyls
-
Suzuki Coupling Using Microwave and Triton B Catalyst
-
Pharmaceutical Intermediates
-
Synthesis of Biologically Active Compounds
-
Synthesis of Fluorinated Aromatic Compounds
-
Preparation of Boronic Acid Derivatives
-
Preparation of Fluorinated Phenols
-
Preparation of Fluorinated Biaryls
-
Pharmaceutical Intermediates
-
Synthesis of Biologically Active Compounds
-
Synthesis of Fluorinated Aromatic Compounds
-
Preparation of Boronic Acid Derivatives
-
Preparation of Fluorinated Phenols
-
Preparation of Fluorinated Biaryls
Safety And Hazards
4-Fluoro-2-hydroxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers cited for 4-Fluoro-2-hydroxyphenylboronic acid include publications in Nature and Cell Research .
Propriétés
IUPAC Name |
(4-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFNQIAWWVBBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397579 | |
| Record name | 4-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxyphenylboronic acid | |
CAS RN |
850568-00-2 | |
| Record name | 4-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Fluoro-2-hydroxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



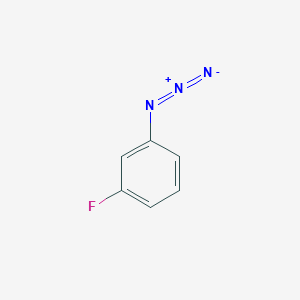
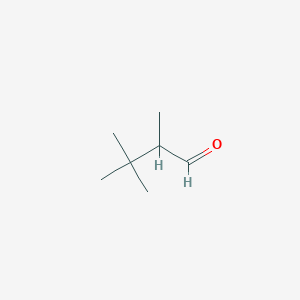
![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)


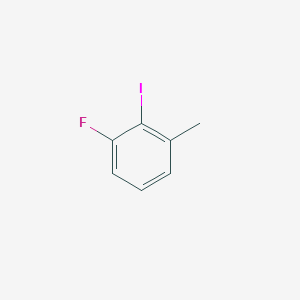
![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)

